2,5-Dioxahexanedioic Acid Dimethyl Ester

Catalog No.
S795177
CAS No.
88754-66-9
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxahexanedioic Acid Dimethyl Ester

CAS Number

88754-66-9

Product Name

2,5-Dioxahexanedioic Acid Dimethyl Ester

IUPAC Name

2-methoxycarbonyloxyethyl methyl carbonate

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c1-9-5(7)11-3-4-12-6(8)10-2/h3-4H2,1-2H3

InChI Key

DOMLQXFMDFZAAL-UHFFFAOYSA-N

SMILES

COC(=O)OCCOC(=O)OC

Canonical SMILES

COC(=O)OCCOC(=O)OC

Emerging Application in Lithium-Ion Battery Development:

The most promising and active area of scientific research involving Dimethyl 2,5-Dioxahexanedioate (DMDOHD) is its potential application as an electrolyte solvent in next-generation lithium-ion batteries.

Researchers are particularly interested in DMDOHD's potential to address challenges associated with developing high-performance lithium-metal batteries. These challenges include:

  • Limited stability at high voltages: Traditional electrolytes often decompose at high voltages, hindering the development of batteries that could operate at higher energy densities. A study published in the journal Electrochimica Acta [] suggests that DMDOHD exhibits good anodic stability, making it a promising candidate for high-voltage electrolytes.
  • Compatibility with lithium metal anodes: Lithium metal anodes offer the potential for significantly higher energy densities compared to traditional graphite anodes. However, they are highly reactive and can form unstable interfaces with electrolytes, leading to safety concerns and performance degradation. A study published in ACS Energy Letters [] explores the use of DMDOHD-based electrolytes for lithium metal batteries, demonstrating improved compatibility and cycling stability.

2,5-Dioxahexanedioic Acid Dimethyl Ester, also known as Dimethyl 2,5-Dioxahexanedioate, is a chemical compound with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol. It is characterized by its clear, colorless liquid form and has a boiling point of approximately 220 °C. The compound features two ester functional groups, which contribute to its reactivity and applications in various chemical processes .

The chemical behavior of 2,5-Dioxahexanedioic Acid Dimethyl Ester is primarily influenced by its ester groups. It can undergo hydrolysis in the presence of water or acidic conditions to yield 2,5-Dioxahexanedioic acid and methanol. Additionally, it can participate in transesterification reactions, where it reacts with alcohols to form different esters. The compound may also engage in condensation reactions with various nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester groups .

The synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester can be achieved through several methods:

  • Esterification: This method involves the reaction of 2,5-Dioxahexanedioic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This process can be performed using dimethyl carbonate and a suitable diol under basic or acidic conditions.
  • Chemical Modification: Starting from simpler dicarboxylic acids or their derivatives, chemical modifications can lead to the formation of this compound through controlled reactions .

2,5-Dioxahexanedioic Acid Dimethyl Ester finds utility in various fields:

  • Solvent: Its properties make it suitable as a solvent for resins and nitrocellulose.
  • Intermediate: It serves as an intermediate in organic synthesis, facilitating the production of more complex molecules.
  • Polymer Chemistry: The compound is utilized in the development of polymers due to its reactive ester groups .

Several compounds share structural similarities with 2,5-Dioxahexanedioic Acid Dimethyl Ester:

Compound NameMolecular FormulaUnique Features
2,5-Dimethylhexanedioic AcidC₈H₁₄O₄Contains additional methyl groups; larger size
Dimethyl MalonateC₅H₈O₄Similar ester structure; used in synthesis
Diethyl SuccinateC₈H₁₄O₄Different alkyl groups; used in polymer chemistry

Uniqueness: The unique aspect of 2,5-Dioxahexanedioic Acid Dimethyl Ester lies in its dual ether and ester functionalities that enhance its reactivity compared to other similar compounds. This allows for diverse applications in organic synthesis and polymer chemistry that may not be achievable with simpler esters .

2,5-Dioxahexanedioic Acid Dimethyl Ester (CAS 88754-66-9) emerged as a synthetic compound of interest in the late 20th century, coinciding with advancements in carbonate chemistry and polymer electrolyte research. Its development is rooted in the broader exploration of dicarbonate and glycolate derivatives for industrial and energy storage applications. Early synthetic routes involved transesterification reactions between diols and dialkyl carbonates, catalyzed by solid bases or acid catalysts. For instance, a 2019 patent detailed its synthesis via the reaction of aliphatic diols with dimethyl carbonate under alkaline conditions, achieving high yields through optimized catalytic processes. The compound gained prominence in the 2020s as a critical solvent for lithium-based battery electrolytes due to its unique electrochemical stability.

Nomenclature and Classification

The systematic IUPAC name 2-methoxycarbonyloxyethyl methyl carbonate reflects its structural composition:

  • Two methyl ester groups ($$ \text{COOCH}_3 $$)
  • A central 2,5-dioxahexanedioic acid backbone ($$ \text{OCH}2\text{CH}2\text{O} $$)

Alternative designations include:

  • Dimethyl 2,5-dioxahexanedioate
  • Ethylene glycol bis(methyl carbonate)
  • Ethane-1,2-diyl dimethyl dicarbonate

Its molecular formula ($$ \text{C}6\text{H}{10}\text{O}_6 $$) and weight (178.14 g/mol) classify it as a symmetrical dicarbonate ester. The compound falls under the broader category of aliphatic carbonates, distinguished by its ether-oxygen linkages and ester functionalities.

Structural Significance in Carbonate Chemistry

The molecule’s architecture combines key features that enhance its utility in advanced applications:

Structural FeatureFunctional Role
Ether linkages ($$ \text{OCH}2\text{CH}2\text{O} $$)Improve flexibility and solvation capacity
Methyl ester groups ($$ \text{COOCH}_3 $$)Provide electrochemical stability
Symmetrical geometryFacilitate uniform coordination with cations

This configuration enables weak Li$$^+$$ coordination, critical for lithium-ion battery electrolytes, while maintaining oxidative stability up to 5.2 V vs. Li/Li$$^+$$. Comparative analysis with related compounds highlights its unique properties:

Property2,5-Dioxahexanedioic Acid Dimethyl EsterDimethyl CarbonateDiglyme
Dielectric Constant1.24 (20°C)3.07.3
Anodic Stability (V)5.24.33.6
Li$$^+$$ SolvationWeakModerateStrong

Such characteristics make it indispensable in high-voltage battery systems, where conventional carbonates decompose prematurely.

Current Research Landscape

Recent studies (2023–2024) focus on three primary domains:

1. Energy Storage

  • LiNi$${0.5}$$Mn$${1.5}$$O$$4$$ Batteries: 1 M LiPF$$6$$ electrolytes with this solvent retain >97% capacity over 250 cycles, outperforming ethylene carbonate/diethyl carbonate blends.
  • Solid-Electrolyte Interphase (SEI): The compound stabilizes SEI layers by suppressing dendritic growth and electrolyte decomposition.

2. Organic Synthesis

  • Biodegradable Polymers: Serves as a monomer for polycarbonates with tunable mechanical properties.
  • Crosslinking Agents: Enhances thermal stability in epoxy resins through carbonate-mediated linkages.

3. Antimicrobial Research

  • Preliminary in vitro studies demonstrate inhibition of Staphylococcus aureus and Escherichia coli at 50 µg/mL, though mechanisms remain under investigation.

XLogP3

0.8

Other CAS

88754-66-9

Wikipedia

Dimethyl 2,5-Dioxahexanedioate

Dates

Modify: 2023-08-15

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